molecular formula C16H27N3S B11792736 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine

Cat. No.: B11792736
M. Wt: 293.5 g/mol
InChI Key: LDHMWFSCQWHXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety

Chemical Reactions Analysis

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives.

Scientific Research Applications

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, potentially modulating their activity. The ethylpiperazine moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H27N3S

Molecular Weight

293.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-11-13(2)14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3

InChI Key

LDHMWFSCQWHXJK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=C2)C)SC(C)(C)C

Origin of Product

United States

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